N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of the furan derivative with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves the coupling of the furan and triazole derivatives under conditions that promote the formation of the desired product, such as using a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro or other reducible groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-ol: Similar structure but with a hydroxyl group on the triazole ring.
Uniqueness
The uniqueness of N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14Cl2N4O2S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-12-4-5-13(24-12)9-23-15-6-3-11(17)7-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+ |
InChI Key |
LVWQPKADYZKSMP-DNTJNYDQSA-N |
Isomeric SMILES |
CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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